(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
CAS No.: 1260612-13-2
Cat. No.: VC0549006
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260612-13-2 |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 |
| Standard InChI Key | UAXHPOBBKRWJGA-ZDUSSCGKSA-N |
| Isomeric SMILES | C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 |
| SMILES | CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 |
| Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 |
| Appearance | white solid powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one is a complex heterocyclic compound with multiple functional groups. It contains an indoline scaffold with a methyl substituent, a pyrimidinone structure, and a morpholine moiety, all connected through specific chemical linkages. The compound's definitive parameters are summarized in the following table:
| Parameter | Specification |
|---|---|
| Chemical Name | (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one |
| Alternative Name | 2-{2-[(2S)-2-Methyl-2,3-dihydro-1H-indol-1-yl]-2-oxoethyl}-6-(4-morpholinyl)-4(1H)-pyrimidinone |
| CAS Number | 1260612-13-2 |
| MDL Number | MFCD27987912 |
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 354.40 g/mol |
| Purity (Commercial) | ≥95% |
The compound's structural identity has been fully characterized and conforms to established chemical identification standards .
Structural Representation and Chemical Descriptors
The molecular structure can be described through various chemical notation systems that enable precise computational and database representation:
| Descriptor Type | Value |
|---|---|
| SMILES Notation | C[C@H]1Cc2ccccc2N1C(=O)Cc3[nH]c(=O)cc(n3)N4CCOCC4 |
| InChI | InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 |
| InChIKey | UAXHPOBBKRWJGA-ZDUSSCGKSA-N |
These structural descriptors provide unambiguous identification and facilitate structural analysis in computational chemistry and database searching .
| Property | Value |
|---|---|
| Physical Appearance | Not definitively specified in available data |
| Polarizability | 38.4±0.5 10^-24 cm^3 |
| Density | 1.4±0.1 g/cm^3 |
| Solubility | Specific solubility parameters not fully characterized in available data |
These fundamental physical properties provide important context for understanding the compound's behavior in various experimental systems .
| Storage Parameter | Recommendation |
|---|---|
| Short-term Storage (1-2 weeks) | -4°C |
| Long-term Storage (1-2 years) | -20°C |
| Safety Precautions | Requires protective equipment (gloves, eye protection, lab coat) for handling |
| Disposal | Requires specialized biological waste treatment procedures |
These handling protocols are standard for research compounds with potential biological activity and should be strictly followed to ensure both sample integrity and laboratory safety .
Pharmacological Profile and Target Engagement
Primary Pharmacological Activities
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one functions as a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), with significant activity against related targets in the PI3K pathway. Its primary pharmacological characteristic is selective inhibition of the PI3K pathway in PTEN-null models, suggesting potential therapeutic applications in cancers with PTEN deficiency .
Enzyme Inhibition Profile
The compound demonstrates a distinctive pattern of target selectivity across the PI3K family and related kinases:
| Target Enzyme | IC50 Value |
|---|---|
| PI3Kβ | 23 nM (or 52 nM per alternate source) |
| PI3Kδ | 468 nM |
| PI3Kα | 1539 nM |
| PI3Kγ | 10000 nM |
| Vps34 | 183 nM |
| PI3KC2γ | 3812 nM |
| pAkt | 49 nM |
| DNA-PK | 2000 nM |
This inhibition profile confirms the compound's intended selectivity for PI3Kβ, with notably weaker activity against other PI3K isoforms, establishing its potential utility in targeting PI3Kβ-dependent biological processes .
In Vitro Pharmacological Investigations
Cell-Based Activity Assessments
The compound has been evaluated in various cell lines to characterize its cellular effects and signaling pathway modulation:
| Cell Line/Model | Observed Effect | Measured Parameter |
|---|---|---|
| UACC-62 | Inhibition of pAktS473 | IC50 = 0.06 μM; estimated IC90 = 2 μM |
| MEF-3T3-myr-p110β | Inhibition of PI3Kβ-dependent proliferation | IC50 = 196 nM |
| PC3 (PTEN-deficient prostate cancer) | Inactive at concentrations up to 10 μM in certain conditions; Cytostatic effect after prolonged treatment | Growth inhibition observed after extended exposure |
| LNCaP | Inhibitory activity in both low and high serum conditions | IC50 = 2.9 μM (low serum); IC50 = 5.0 μM (high serum) |
| UACC-62 (PTEN-deficient/BRAF-mutant melanoma) | Inhibition of cell proliferation | IC40 = 6.5 μM (4-day treatment) |
| WM-266.4 (PTEN-deficient/BRAF-mutant melanoma) | Inhibition of cell proliferation | IC40 = 3.3 μM (4-day treatment) |
These in vitro findings demonstrate that the compound effectively engages its molecular target and produces functional consequences in cellular systems, particularly in models with PTEN deficiency, consistent with its mechanism of selective PI3Kβ inhibition .
Pharmacodynamic Biomarker Response
A critical aspect of the compound's characterization involves assessment of pharmacodynamic biomarkers that indicate target engagement:
| Biomarker | System | Observation |
|---|---|---|
| Phospho-AKT (pAKT) | Platelets | Correlation between inhibition and compound exposure; C_max thresholds for 60% inhibition ~7 μM and for 80% inhibition ~11 μM |
| pAktS473 | UACC-62 cells | Potent inhibition with IC50 = 0.06 μM |
The platelet-based pAKT inhibition assay provides a surrogate biomarker system that can be used to monitor pharmacodynamic effects in both preclinical and clinical settings, offering valuable insights into the relationship between compound exposure and biological activity .
In Vivo Pharmacological Evaluations
Pharmacokinetic Characteristics
The compound displays distinct pharmacokinetic properties across various animal models:
| Parameter | Species/Condition | Value |
|---|---|---|
| Terminal Elimination Half-life | Female SCID mice | 0.87 hours |
| Terminal Elimination Half-life | Mice (10 mg/kg, oral) | 1.4 hours |
| Terminal Elimination Half-life | Mice (100 mg/kg, oral) | 2.5 hours |
| Terminal Elimination Half-life | Female nude rats | 0.87 hours |
| Terminal Elimination Half-life | Mice (3 mg/kg, intravenous) | 6.9 hours |
| Terminal Elimination Half-life | Rats (10 mg/kg, oral) | 4.5 hours |
| Terminal Elimination Half-life | Male beagle dogs | Not fully specified |
| Absorption | Human patients | Rapid (t_max 0.5-1.5 hours) |
| Elimination | Human patients | Biphasic with rapid concentration decrease after C_max |
| Food Effect | Human patients | C_max decreased by 56% and AUC_tau decreased by 22% with food |
These pharmacokinetic findings reveal important considerations regarding dosing regimens and exposure patterns, with notable interspecies variations and the significant impact of food on the compound's bioavailability in humans .
Efficacy in Tumor Xenograft Models
The antitumor potential of the compound has been evaluated in relevant preclinical models:
| Model | Treatment Regimen | Outcome Measures |
|---|---|---|
| UACC-62 melanoma xenografts in SCID mice | 150 mg/kg orally twice daily | Statistically significant tumor growth inhibition (ΔT/ΔC of 39%, p = 0.054 vs. control) on day 15 post-implantation |
| Pharmacodynamic assessment | Single oral dose | Sustained target inhibition (≥50% inhibition of pAkt-S473) for at least 7 hours |
These in vivo results demonstrate that the compound can achieve biologically meaningful effects in relevant tumor models when adequate exposure is maintained, supporting its potential anticancer activity in PTEN-deficient contexts .
Clinical Evaluation and Translational Development
First-in-Human Clinical Trial Design
The compound progressed to clinical evaluation in a first-in-human Phase I study with the following characteristics:
| Trial Aspect | Description |
|---|---|
| Study Identifier | NCT01673737 |
| Primary Objectives | Determine maximum tolerated dose (MTD), safety, pharmacokinetics, pharmacodynamics, and preliminary activity |
| Patient Population | Advanced solid tumors |
| Dose Escalation Strategy | Bayesian escalation with overdose control based on dose-limiting toxicity in first 28-day cycle |
| Biomarker Assessment | Platelet phospho-AKT (pAKT) measurements |
| PTEN Status | Evaluated in archival tissue by immunohistochemistry |
The trial design incorporated appropriate safety measures and translational biomarkers to facilitate interpretation of clinical findings in the context of the compound's mechanism of action .
Clinical Trial Results and Limitations
The first-in-human study yielded important insights about the compound's clinical behavior:
| Parameter | Finding |
|---|---|
| Number of Treated Patients | 21 patients |
| Dose Levels Evaluated | Six dose levels from 100 mg once daily to 800 mg twice daily |
| Maximum Tolerated Dose | Not reached |
| Dose-Limiting Toxicities | Grade 3 pneumonitis (400 mg twice daily); Grade 3 GGT increase (600 mg twice daily) |
| Common Treatment-Related Adverse Events | Nausea, vomiting, and diarrhea (14% each) |
| Pharmacokinetic Limitations | Rapid clearance; pharmacologically active concentrations reached but not maintained |
| Target Engagement | Concentrations >7 μM reached in 3 patients but maintained for less than 2 hours out of 24 hours |
| Objective Response | No objective responses documented (3 of 21 patients had PTEN-null disease) |
| Development Status | Clinical development terminated due to insufficient exposure to maintain PI3K pathway inhibition |
These clinical findings highlight the challenges of translating promising preclinical compounds to effective clinical therapeutics, particularly when pharmacokinetic limitations prevent achievement of sustained pharmacodynamically effective exposures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume